REACTION_CXSMILES
|
[CH:1]1[C:6](C=O)=[CH:5][CH:4]=[C:3]([CH:9]=[O:10])[CH:2]=1.[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:13])[CH3:12].[OH-].[K+].[H+].[B-:23]([F:27])([F:26])([F:25])[F:24].C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)O)C=CC=CC=1.O=[C:49]([C:86]1[CH:91]=[CH:90][CH:89]=[CH:88][CH:87]=1)[CH2:50][CH:51]([C:61]1[CH:66]=[CH:65][C:64]([CH:67](CC(C2C=CC=CC=2)=O)[CH2:68][C:69]([C:71]2[CH:76]=[CH:75][CH:74]=[CH:73][CH:72]=2)=O)=[CH:63][CH:62]=1)[CH2:52]C(=O)C1C=CC=CC=1>C(O)C.O.C(OC(=O)C)(=O)C>[F:24][B-:23]([F:27])([F:26])[F:25].[F:24][B-:23]([F:27])([F:26])[F:25].[C:61]1([C:51]2[CH:50]=[C:49]([C:86]3[CH:87]=[CH:88][CH:89]=[CH:90][CH:91]=3)[O+:10]=[C:9]([C:3]3[CH:2]=[CH:1][CH:6]=[CH:5][CH:4]=3)[CH:52]=2)[CH:62]=[CH:63][C:64]([C:67]2[CH:68]=[C:69]([C:71]3[CH:76]=[CH:75][CH:74]=[CH:73][CH:72]=3)[O+:13]=[C:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:12]=2)=[CH:65][CH:66]=1 |f:2.3,4.5,11.12.13|
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C=O)C=O
|
Name
|
|
Quantity
|
2.4 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.11 mol
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
0.11 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
O=C(CC(CC(C1=CC=CC=C1)=O)C1=CC=C(C=C1)C(CC(=O)C1=CC=CC=C1)CC(=O)C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The product, 1,4-bis(1,5-dioxo-1,5-diphenylpentan-3-yl)benzene, was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol (1L)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the collected bis(pyrylium) salt was washed with acetone (250 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. at reduced pressure overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.F[B-](F)(F)F.C1(=CC=C(C=C1)C1=CC(=[O+]C(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC(=[O+]C(=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |